molecular formula C13H24N2 B13647175 [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine

[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine

Cat. No.: B13647175
M. Wt: 208.34 g/mol
InChI Key: ODTCKUVAXHEKBJ-UHFFFAOYSA-N
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Description

[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine is a complex organic compound featuring a 9-azabicyclo[3.3.1]nonane core structure, which is a privileged scaffold in medicinal chemistry. This bridged bicyclic amine system is structurally related to other pharmacologically active nortropane and granatane alkaloids . The compound is substituted at the nitrogen bridgehead position with a cyclopropylmethyl group and at the 3-position with an aminomethyl functional group, making it a valuable bifunctional intermediate for chemical synthesis and drug discovery programs . The 9-azabicyclo[3.3.1]nonane framework is recognized for its three-dimensional rigidity and ability to display substituents in defined spatial orientations, which is crucial for interacting with biological targets. This compound serves as a key precursor in the development of novel therapeutic agents, particularly in central nervous system (CNS) targeting compounds, analgesics for neuropathic pain, and cognitive disorder treatments such as Alzheimer's disease . Researchers utilize this chemical scaffold to create molecular probes for studying receptor interactions and to develop potential treatments for various conditions including acute and inflammatory pain . This product is provided exclusively for research and development purposes in laboratory settings. It is intended for use by qualified chemical and pharmaceutical research professionals. Not for diagnostic or therapeutic use in humans or animals. The compound must be handled in accordance with applicable laboratory safety protocols, using appropriate personal protective equipment. Researchers should consult the safety data sheet for specific handling, storage, and disposal information prior to use.

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

[9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine

InChI

InChI=1S/C13H24N2/c14-8-11-6-12-2-1-3-13(7-11)15(12)9-10-4-5-10/h10-13H,1-9,14H2

InChI Key

ODTCKUVAXHEKBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3CC3)CN

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

A key step in the synthesis involves the catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives to obtain the corresponding amines. According to European Patent EP3042902A1, a ruthenium complex catalyst can be employed to reduce the ketone precursor efficiently under mild conditions, offering a cost-effective and scalable route to the bicyclic amine framework.

Multi-step Synthesis via Benzylated Intermediates

A comprehensive synthetic procedure is described in Organic Syntheses (2022), which, although focused on 9-azabicyclo[3.3.1]nonane derivatives, provides a relevant framework adaptable to the cyclopropylmethyl-substituted target compound. The process includes:

  • Formation of a benzylated bicyclic ketone intermediate via condensation of acetone-1,3-dicarboxylic acid and glutaraldehyde with benzylamine.
  • Reduction of the ketone to the corresponding alcohol.
  • Acid-catalyzed dehydration to form the bicyclic olefin.
  • Catalytic hydrogenation of the olefin to the bicyclic amine.

This multi-step sequence is characterized by controlled reaction conditions, including temperature regulation and pH adjustments, to maximize yield and purity.

Incorporation of Cyclopropylmethyl Substituent

The cyclopropylmethyl group is introduced typically via nucleophilic substitution or alkylation reactions on the nitrogen atom of the bicyclic amine scaffold. This step requires careful control to avoid over-alkylation or side reactions. While specific detailed protocols for this substitution are less commonly reported, it is generally performed after the bicyclic amine core is synthesized.

Alternative Reductive Strategies

Reduction of lactone or keto intermediates using diisobutylaluminum hydride (DIBAL-H) has been reported in related bicyclo[3.3.1]nonane syntheses, enabling ring-opening and intramolecular aldol condensation steps that can be adapted for the preparation of bicyclic amines with various substituents, including cyclopropylmethyl groups.

Comparative Data Table of Preparation Methods

Step / Method Reagents / Catalysts Conditions Yield / Remarks References
Catalytic Hydrogenation of Ketone Ruthenium complex catalyst, H2 Mild temperature, controlled pressure High yield, cost-effective
Benzylated Intermediate Synthesis Benzylamine, acetone-1,3-dicarboxylic acid, glutaraldehyde, sulfuric acid 0–10 °C for condensation, followed by reduction and dehydration steps Multi-step yields ~85-95% per step
Alkylation with Cyclopropylmethyl Cyclopropylmethyl halide or equivalent Controlled nucleophilic substitution Requires optimization for selectivity Inferred from
Reduction with DIBAL-H DIBAL-H Low temperature, inert atmosphere Enables ring modifications

Chemical Reactions Analysis

Types of Reactions

[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Light-absorbing semiconductors and noble-metal-free nanomaterials.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines or alcohols.

Scientific Research Applications

[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of azabicyclo[3.3.1]nonane derivatives are highly dependent on substituent type and position. Below is a systematic comparison with key analogs:

Substituent Effects at the 9-Position
Compound Name Substituent at 9-Position Molecular Formula Molecular Weight Key Biological/Pharmacological Notes
[9-(Cyclopropylmethyl)-...]methanamine Cyclopropylmethyl C₁₂H₂₂N₂ 194.32 Investigated for receptor-binding potential; cyclopropyl enhances lipophilicity and metabolic resistance
9-Methyl-9-azabicyclo[...]nonan-3-amine Methyl C₉H₁₈N₂ 154.26 Known as Granisetron Impurity E; exhibits stereochemical diversity (endo/exo isomers)
1-[9-(Propan-2-yl)-...]methanamine Isopropyl C₁₂H₂₄N₂ 196.33 Limited biological data; isopropyl may increase steric hindrance
9-Benzyl-9-azabicyclo[...]nonan-3-one Benzyl C₁₅H₁₉NO 229.32 Bulkier aromatic substituent; studied as a sigma receptor ligand

Key Observations :

  • Cyclopropylmethyl vs. However, methyl derivatives like 9-methyl-9-azabicyclo[...]nonan-3-amine are more synthetically accessible and serve as intermediates in drug development (e.g., Granisetron synthesis) .
  • Benzyl: The aromatic benzyl group in 9-benzyl-9-azabicyclo[...]nonan-3-one confers higher molecular weight and steric bulk, which may reduce solubility but enhance affinity for hydrophobic receptor pockets .
Functional Group Modifications at the 3-Position
Compound Name Functional Group at 3-Position Key Properties
[9-(Cyclopropylmethyl)-...]methanamine Methanamine (-CH₂NH₂) Primary amine facilitates hydrogen bonding; potential for salt formation or conjugation
9-Methyl-9-azabicyclo[...]nonan-3-amine Amine (-NH₂) Stereoisomerism (endo/exo) affects receptor selectivity; exo isomers show higher σ₂ receptor affinity
9-(Cyclopropylmethyl)-3-methyl-...nonan-3-ol Hydroxyl (-OH) Hydroxyl group enhances polarity but may reduce metabolic stability via glucuronidation

Key Observations :

  • Methanamine vs. Hydroxyl : The methanamine group in the target compound offers flexibility for derivatization (e.g., forming carboxamides or sulfonamides), as seen in fluorescent 5-HT₃ receptor ligands . In contrast, hydroxylated analogs prioritize hydrogen-bonding interactions but may face faster clearance .
Pharmacological Profile
  • Sigma Receptor Affinity: N-Substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates (e.g., compound 2f from ) demonstrate that bulky substituents at the 9-position enhance σ₂ receptor selectivity. The cyclopropylmethyl group in the target compound may similarly optimize σ₂ binding, though direct affinity data are lacking .
  • Serotonin Receptor Interactions : Derivatives like 27 () and 13 () highlight the role of the 3-methanamine group in 5-HT₃ receptor binding, suggesting the target compound could serve as a precursor for neuroactive agents .

Biological Activity

The compound 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine, also known by its CAS number 1208950-13-3, is a bicyclic amine with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a bicyclic structure that contributes to its unique biological properties. The molecular formula is C12H19NOC_{12}H_{19}NO with a molecular weight of approximately 193.28 g/mol.

Properties Table

PropertyValue
CAS Number1208950-13-3
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine is primarily attributed to its interaction with neurotransmitter systems, particularly the central nervous system (CNS). Research indicates that it may act as an agonist or antagonist at various receptor sites, influencing neurotransmission and potentially offering therapeutic benefits in conditions such as anxiety, depression, and neurodegenerative diseases.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound has been shown to modulate levels of key neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.
  • Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, potentially through the enhancement of serotonergic activity.
  • Cognitive Enhancement : There is evidence indicating potential cognitive-enhancing properties, making it a candidate for further investigation in the treatment of cognitive disorders.

Toxicity and Safety

Toxicological assessments are crucial for understanding the safety profile of this compound. Initial studies indicate low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses.

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test indicated increased mobility in treated animals, suggesting antidepressant activity.

Case Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results showed that pre-treatment with 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine significantly reduced markers of oxidative stress in neuronal cell cultures.

Comparative Analysis with Similar Compounds

To better understand the potential applications of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine, a comparison with structurally related compounds can be insightful.

Compound NameMechanism of ActionPrimary Use
9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamineModulates neurotransmittersAntidepressant research
Similar Bicyclic Amine Compound ADopamine receptor agonistCognitive enhancer
Similar Bicyclic Amine Compound BSerotonin reuptake inhibitorAntidepressant

Q & A

Q. Key Factors Affecting Yield :

ParameterOptimal ConditionImpact on Yield
Temperature0–25°C>80% yield
CatalystPd/C or BF₃·Et₂OReduces byproducts
SolventDry THF or DCMPrevents hydrolysis
Reaction Time12–24 hoursEnsures completion

Basic: Which spectroscopic techniques are most effective for characterizing the structural configuration of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute stereochemistry and confirms bicyclic geometry. For example, used this to validate the crystal structure of a related diazabicyclo compound .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm and methanamine protons at δ 2.8–3.5 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error) and fragmentation pathways .
  • IR Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the methanamine group) .

Advanced: How can computational methods like DFT be applied to predict the reactivity or interaction of this compound with biological targets?

Methodological Answer:
Density Functional Theory (DFT) simulations are critical for:

  • Reactivity Prediction : Calculating frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, used DFT to analyze charge distribution in a diazabicyclo derivative .
  • Binding Affinity Studies : Molecular docking (e.g., AutoDock Vina) models interactions with proteins (e.g., GPCRs or enzymes). Parameters include:
    • Grid Box Size : 25 ų centered on the active site.
    • Scoring Function : MM-GBSA for binding energy estimation.
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate aqueous environments, refining interaction energy calculations .

Advanced: What strategies resolve contradictions in observed vs. predicted spectral data (e.g., NMR chemical shifts)?

Methodological Answer:
Discrepancies between experimental and theoretical data arise from solvent effects, conformational flexibility, or impurities. Mitigation strategies include:

  • Cross-Validation : Compare NMR shifts across solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
  • Dynamic NMR (DNMR) : Detect conformational exchange broadening in variable-temperature studies (e.g., -40°C to 50°C) .
  • Computational Refinement : Adjust DFT parameters (e.g., solvent dielectric constant) to align calculated shifts with experimental data (RMSD <0.2 ppm) .

Experimental Design: How to design in vitro assays to assess the compound's pharmacokinetic properties?

Methodological Answer:
A systematic approach includes:

Solubility Testing : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to determine logP and solubility .

Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Key parameters:

  • Incubation Time : 0–60 minutes.
  • Co-factors : NADPH regeneration system.

Caco-2 Permeability : Assess intestinal absorption using monolayers. Acceptable apparent permeability (Papp) >1×10⁻⁶ cm/s indicates high absorption .

Q. Table: Key Assay Parameters

AssayKey MetricsAcceptable Range
SolubilityAqueous solubility>50 µM (pH 7.4)
Metabolic StabilityHalf-life (t₁/₂)>30 minutes
PermeabilityPapp (Caco-2)>1×10⁻⁶ cm/s

Advanced: How does stereochemistry influence the compound's biological activity, and how is it controlled during synthesis?

Methodological Answer:

  • Stereochemical Impact : Enantiomers may exhibit divergent binding affinities (e.g., 10–1000× differences in IC₅₀). highlights the role of chiral centers in receptor interactions .
  • Synthetic Control :
    • Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric cyclization .
    • Catalytic Asymmetric Synthesis : Employ Ru-phosphine complexes for enantioselective alkylation (ee >95%) .

Basic: What are the key physicochemical properties of this compound, and how do they affect formulation strategies?

Methodological Answer:
Critical properties include:

  • LogP : Predicted ~2.5 (moderate lipophilicity), requiring lipid-based formulations for oral delivery.
  • pKa : The methanamine group has a pKa ~9.5, favoring salt formation (e.g., HCl) for enhanced solubility .
  • Melting Point : Estimated 150–180°C (DSC analysis), guiding solid-state stability studies .

Q. Table: Physicochemical Profile

PropertyValue/RangeMethod
Molecular Weight~264 g/molHRMS
logP2.3–2.7Shake-flask
Solubility (pH 7.4)45–60 µMUV-Vis

Advanced: How can Hirshfeld surface analysis and X-ray crystallography resolve polymorphism issues?

Methodological Answer:

  • Hirshfeld Analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) to identify polymorph-stabilizing forces. used this to explain packing differences in crystal forms .
  • X-ray Diffraction : Compare unit cell parameters (a, b, c, angles) across batches to detect polymorphic transitions. R-factor <5% ensures structural accuracy .

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